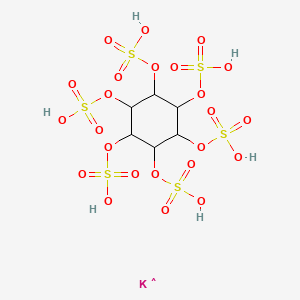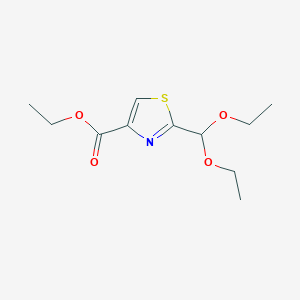
N1-(3,4-dichlorophenyl)ethane-1,2-diamine
Vue d'ensemble
Description
N1-(3,4-dichlorophenyl)ethane-1,2-diamine, also known as DCDPE or dichlorodiaminoethane, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a diamine derivative of 3,4-dichloroaniline and is primarily used in the synthesis of polyurethane foams, resins, and other polymers.
Mécanisme D'action
The exact mechanism of action of N1-(3,4-dichlorophenyl)ethane-1,2-diamine is not fully understood. However, it is believed to exhibit its biological activity by interacting with specific molecular targets in cells. In pharmacology, N1-(3,4-dichlorophenyl)ethane-1,2-diamine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N1-(3,4-dichlorophenyl)ethane-1,2-diamine has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N1-(3,4-dichlorophenyl)ethane-1,2-diamine has been shown to exhibit various biochemical and physiological effects in cells and organisms. In pharmacology, N1-(3,4-dichlorophenyl)ethane-1,2-diamine has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. N1-(3,4-dichlorophenyl)ethane-1,2-diamine has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In materials science, N1-(3,4-dichlorophenyl)ethane-1,2-diamine has been used as a crosslinking agent to improve the mechanical properties of polyurethane foams and other polymers.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N1-(3,4-dichlorophenyl)ethane-1,2-diamine in lab experiments is its versatility and ease of use. N1-(3,4-dichlorophenyl)ethane-1,2-diamine is a stable and readily available compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in similar applications. However, one of the limitations of using N1-(3,4-dichlorophenyl)ethane-1,2-diamine in lab experiments is its potential toxicity. N1-(3,4-dichlorophenyl)ethane-1,2-diamine has been shown to exhibit cytotoxicity in some cell types, and care should be taken when handling and using this compound in lab settings.
Orientations Futures
There are several future directions for the research and development of N1-(3,4-dichlorophenyl)ethane-1,2-diamine. In materials science, N1-(3,4-dichlorophenyl)ethane-1,2-diamine can be further explored as a crosslinking agent for the synthesis of new polyurethane foams and other polymers with improved mechanical properties. In pharmacology, N1-(3,4-dichlorophenyl)ethane-1,2-diamine can be further studied for its potential use as an anti-inflammatory and anti-cancer agent in humans. In biomedicine, N1-(3,4-dichlorophenyl)ethane-1,2-diamine can be used as a building block for the synthesis of new bioactive compounds with potential applications in drug discovery and development. Overall, the future of N1-(3,4-dichlorophenyl)ethane-1,2-diamine research is promising, and further studies are needed to fully understand its potential applications in various fields.
In conclusion, N1-(3,4-dichlorophenyl)ethane-1,2-diamine is a versatile and important compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of N1-(3,4-dichlorophenyl)ethane-1,2-diamine are needed to fully understand its potential applications in various fields.
Applications De Recherche Scientifique
N1-(3,4-dichlorophenyl)ethane-1,2-diamine has been extensively studied for its potential applications in various fields such as materials science, pharmacology, and biomedicine. In materials science, N1-(3,4-dichlorophenyl)ethane-1,2-diamine is used as a crosslinking agent in the synthesis of polyurethane foams, resins, and other polymers. In pharmacology, N1-(3,4-dichlorophenyl)ethane-1,2-diamine has been shown to exhibit anti-inflammatory and anti-cancer properties. In biomedicine, N1-(3,4-dichlorophenyl)ethane-1,2-diamine has been used as a building block for the synthesis of various bioactive compounds such as antimicrobial agents and enzyme inhibitors.
Propriétés
IUPAC Name |
N'-(3,4-dichlorophenyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N2/c9-7-2-1-6(5-8(7)10)12-4-3-11/h1-2,5,12H,3-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPNJMXFIQFACK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCCN)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10604134 | |
| Record name | N~1~-(3,4-Dichlorophenyl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10604134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3,4-dichlorophenyl)ethane-1,2-diamine | |
CAS RN |
40779-26-8 | |
| Record name | N~1~-(3,4-Dichlorophenyl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10604134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(4-Carbamimidoylphenoxy)phenyl]-1H-indole-6-carboximidamide;hydrochloride](/img/structure/B1612644.png)

![[[(2R)-2-[(1R)-1-(4-Amino-2-oxopyrimidin-1-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1612646.png)



![tert-Butyl [2-amino-2-(2-fluorophenyl)ethyl]carbamate](/img/structure/B1612655.png)






